4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a 4-chloro substituent on the aromatic ring, a methylsulfonyl group attached to the para-position of the aniline moiety, and a piperidin-1-ylsulfonyl group at the meta-position.
Properties
IUPAC Name |
4-chloro-N-(4-methylsulfonylphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S2/c1-28(24,25)16-8-6-15(7-9-16)21-19(23)14-5-10-17(20)18(13-14)29(26,27)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWGPCKKGQCRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method starts with the chlorination of a benzamide derivative, followed by sulfonylation reactions to introduce the methylsulfonyl and piperidinylsulfonyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction conditions is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Compound 5o (2-Chloro-N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)-4-(methylsulfonyl)benzamide)
- Structural Differences :
- Position of chloro substituent (2- vs. 4-chloro in the target compound).
- Piperidine ring in 5o is modified with a 4-methylpiperazine carbonyl group, whereas the target compound has a piperidin-1-ylsulfonyl group.
- Activity : Compound 5o was synthesized as a Smoothened (Smo) receptor inhibitor, with its piperazine-carbonyl group enhancing binding affinity. The target compound’s piperidinylsulfonyl group may alter solubility and receptor interaction .
4-Chloro-N-(2-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)benzamide ()
- Structural Differences :
- Piperazine ring replaces the piperidine in the target compound.
- Methylsulfonyl group is on the piperazine rather than the phenyl ring.
- Implications : Piperazine derivatives often exhibit improved pharmacokinetic profiles, but the absence of a sulfonyl group on the benzamide core may reduce steric hindrance in receptor binding .
Pesticidal Benzamide Analogues
Zarilamid (4-Chloro-N-(cyanoethoxymethyl)benzamide)
- Structural Differences: Simpler benzamide with a cyanoethoxymethyl substituent instead of sulfonamide groups.
- Activity : Used as a fungicide, highlighting how chloro-benzamide scaffolds can be tailored for pesticidal vs. therapeutic applications .
Flusulfamide (4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide)
Key Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Theoretical)
| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~480 g/mol | 3.2 | 8 |
| 5o | ~550 g/mol | 2.8 | 9 |
| Flusulfamide | ~365 g/mol | 4.1 | 6 |
Research Findings and Implications
- Sulfonamide vs. Carbonyl Linkers : Piperidin-1-ylsulfonyl groups (target compound) may confer greater metabolic stability compared to piperazine-carbonyl derivatives (5o) due to reduced susceptibility to esterase cleavage .
- Substituent Position : The 4-chloro substituent in the target compound aligns with pesticidal benzamides (e.g., zarilamid), but its additional sulfonamide groups suggest a divergent mechanism of action .
- Methylsulfonyl vs. Trifluoromethyl : The methylsulfonyl group in the target compound offers moderate electron-withdrawing effects, whereas flusulfamide’s trifluoromethyl group enhances hydrophobicity and target affinity .
Biological Activity
4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring a benzamide core with various substituents, positions it as a candidate for therapeutic applications, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C17H20ClN3O4S2
- Molecular Weight : 405.94 g/mol
The structural formula highlights the presence of both chloro and sulfonyl groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting disease progression.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
- MAGL Inhibition Study : Research demonstrated that compounds similar to this compound exhibited potent inhibition of MAGL, an enzyme implicated in endocannabinoid metabolism. The most effective derivatives showed IC50 values as low as 0.84 µM, indicating strong potential for therapeutic applications in pain management and neuroprotection .
- Cytotoxicity Evaluation : In vitro studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives exhibited significant cytotoxic effects, particularly when combined with conventional chemotherapeutics like doxorubicin. This synergistic effect suggests that these compounds could enhance treatment efficacy while potentially reducing side effects .
- Antimicrobial Activity Assessment : A study focusing on the antimicrobial properties of related compounds found that some exhibited notable antifungal activity against various pathogens, indicating a broader spectrum of biological activity that could be explored further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
